![molecular formula C22H17NO4S B2682501 N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide CAS No. 333351-32-9](/img/structure/B2682501.png)

N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

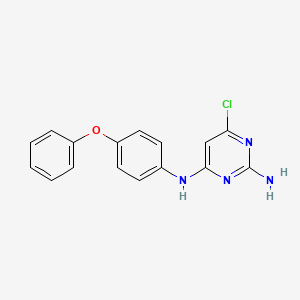

“N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide” is a complex organic compound . It is related to the class of compounds known as polycyclic aromatic hydrocarbons .

Molecular Structure Analysis

The molecular structure of such compounds can be complex due to the presence of multiple aromatic rings . The exact structure of this compound is not provided in the search results.Applications De Recherche Scientifique

Synthesis and Chemical Reactions

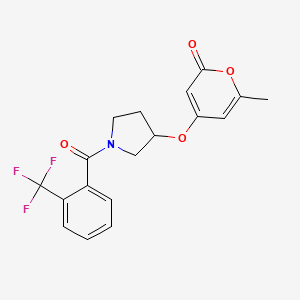

Benzotriazole-Assisted Aromatic Ring Annulation : This process involves the synthesis of polysubstituted naphthalenes and phenanthrenes, highlighting a method for generating complex aromatic structures. It demonstrates the utility of benzotriazole in facilitating lithiation and subsequent reactions leading to the formation of naphthalene derivatives, which may include compounds structurally related to "N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide" (Katritzky et al., 1997).

Phosphine-Catalyzed Annulation : This method describes the annulation of tetrahydrobenzofuranone-derived allenoates with benzofuran-derived azadienes, leading to the synthesis of decahydro-2H-naphtho[1,8-bc]furan derivatives. This type of reaction showcases the potential for creating complex fused ring systems, which could include or be relevant to the synthesis of the subject compound (Shi et al., 2022).

Biological Activities and Applications

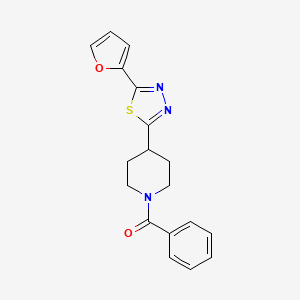

Antineoplastic Agents Design : Research into the "2-phenylnaphthalene-type" structural pattern has led to the development of compounds with significant inhibitory action against various cancer cell lines. This work suggests a potential avenue for the development of new classes of antineoplastic agents, hinting at the possible biological activities of "this compound" and its derivatives (Chang et al., 1999).

Microwave-Assisted Synthesis for Anticancer Activity : The microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules showcases a method for producing compounds with potential anticancer activities. This suggests the relevance of similar synthesis methods for "this compound" in exploring its anticancer properties (Kumar et al., 2015).

Propriétés

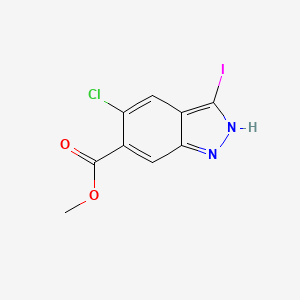

IUPAC Name |

N-(7-oxo-9,10-dihydro-8H-naphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO4S/c24-19-11-6-12-20-21(19)17-13-18(15-9-4-5-10-16(15)22(17)27-20)23-28(25,26)14-7-2-1-3-8-14/h1-5,7-10,13,23H,6,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFVEUUVJBPFOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-ol](/img/structure/B2682418.png)

![8-(4-methoxybenzyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2682425.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2682426.png)

![(5Z)-5-{[2-(benzyloxy)-3-methoxyphenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2682428.png)

![[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2682433.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2682435.png)